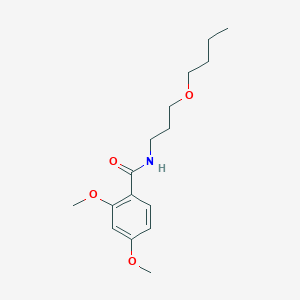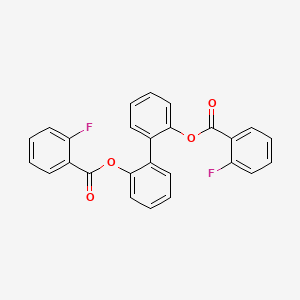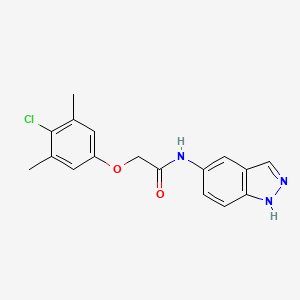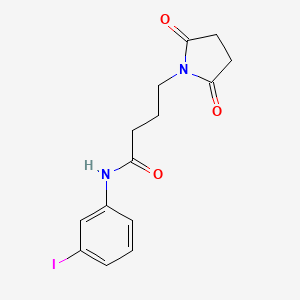![molecular formula C24H22BrF2N7O2 B4808498 1-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-4-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE](/img/structure/B4808498.png)
1-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-4-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE
Vue d'ensemble
Description
1-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-4-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE is a complex organic compound that features multiple functional groups, including pyrazole, pyrimidine, and piperazine moieties. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of individual components, such as the pyrazole and pyrimidine derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include brominating agents, methylating agents, and carbonylating agents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or pyrimidine rings.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Halogen substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: May be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking or biochemical assays, are required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-BROMO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-4-[7-(METHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE
- 1-(4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBONYL)-4-[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]PIPERAZINE
Uniqueness
The presence of specific functional groups, such as the difluoromethyl and bromine atoms, may impart unique chemical and biological properties to the compound, distinguishing it from similar molecules.
Propriétés
IUPAC Name |
[4-(4-bromo-1-methylpyrazole-3-carbonyl)piperazin-1-yl]-[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrF2N7O2/c1-14-3-5-15(6-4-14)18-11-19(21(26)27)34-22(29-18)16(12-28-34)23(35)32-7-9-33(10-8-32)24(36)20-17(25)13-31(2)30-20/h3-6,11-13,21H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKIQJLBDNQIQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCN(CC4)C(=O)C5=NN(C=C5Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrF2N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4808424.png)
![2-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole](/img/structure/B4808434.png)

![N-(2-ethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4808439.png)
![BIS({[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]SULFANYL})-1,2-THIAZOLE-4-CARBONITRILE](/img/structure/B4808446.png)
![2-[(4-chlorobenzyl)thio]-4-[(4-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4808451.png)
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4808455.png)
![4-chloro-3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-5-isoxazolecarboxamide](/img/structure/B4808465.png)
![2-({4-bromo-2-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}methyl)benzonitrile](/img/structure/B4808474.png)
![1-(1,3-benzodioxol-5-yl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B4808481.png)




